molecular formula C20H24N4O3S2 B2368028 4-(2-(4,5-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide CAS No. 851980-34-2

4-(2-(4,5-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide

Cat. No.: B2368028
CAS No.: 851980-34-2
M. Wt: 432.56
InChI Key: WJQARZLGTRPUNX-UHFFFAOYSA-N
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Description

The compound “4-(2-(4,5-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide” belongs to the class of organic compounds known as 2,4,5-trisubstituted thiazoles . It has a molecular formula of C22H28N4O5S2 and a molecular weight of 492.61.


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The process typically involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms .


Chemical Reactions Analysis

The chemical reactions of thiazole derivatives are largely influenced by the substituents on the thiazole ring . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .

Scientific Research Applications

DNA Interaction and Anticancer Activity

A study by González-Álvarez et al. (2013) explored the interaction of similar sulfonamide derivatives with DNA, and their anticancer activity. They found that the type of N-sulfonamide derivative significantly influences DNA binding and cleavage, demonstrating potential in anticancer applications, particularly in inducing cell death by apoptosis in tumor cells (González-Álvarez et al., 2013).

Synthesis and Antihypertensive Activity

Abdel-Wahab et al. (2008) synthesized derivatives related to thiazole and sulfonamide, showing good antihypertensive α-blocking activity with low toxicity. This indicates potential applications in cardiovascular research and drug development (Abdel-Wahab et al., 2008).

Antimicrobial and Antiproliferative Agents

El-Gilil (2019) synthesized N-ethyl-N-methylbenzenesulfonamide derivatives, which demonstrated significant antimicrobial and antiproliferative activities. This suggests applications in the development of new treatments for microbial diseases and cancer (El-Gilil, 2019).

Antimicrobial Properties

Desai et al. (2013) investigated thiazole derivatives incorporating a benzene ring for antimicrobial properties. These compounds showed promising therapeutic potential against bacterial and fungal infections (Desai et al., 2013).

Enhanced Antitumor Properties

Osmaniye et al. (2018) synthesized new benzothiazole acylhydrazones, finding them to have significant anticancer activity. This highlights the potential of thiazole and sulfonamide derivatives in oncology research (Osmaniye et al., 2018).

Cytotoxicity and Anti-Candida Agents

Carradori et al. (2013) synthesized (thiazol-2-yl)hydrazine derivatives and evaluated them for anti-Candida activity. The presence of specific groups in the compound structure led to promising anti-Candida effects (Carradori et al., 2013).

Future Directions

Thiazoles have been the subject of extensive research due to their diverse biological activities . Future research may focus on the design and development of different thiazole derivatives to act as potent bioactive molecules with lesser side effects .

Properties

IUPAC Name

4-[[(4,5-dimethyl-1,3-benzothiazol-2-yl)amino]carbamoyl]-N,N-diethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3S2/c1-5-24(6-2)29(26,27)16-10-8-15(9-11-16)19(25)22-23-20-21-18-14(4)13(3)7-12-17(18)28-20/h7-12H,5-6H2,1-4H3,(H,21,23)(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJQARZLGTRPUNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NNC2=NC3=C(S2)C=CC(=C3C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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